Cantrixil
Description
Historical Trajectory and Contextual Significance of Benzopyran-Derived Anticancer Agents
The benzopyran scaffold, a heterocyclic organic compound, is a fundamental structural motif found widely in nature, particularly in a class of plant secondary metabolites known as flavonoids and coumarins. nih.govontosight.aifrontierspartnerships.org For decades, medicinal chemists have been intrigued by these natural products, such as the isoflavone (B191592) genistein (B1671435) found in soybeans, which have demonstrated a range of biological activities, including potential anticancer properties. frontierspartnerships.orgnih.govresearchgate.net The anticancer potential of these compounds has spurred extensive research, leading to the exploration of natural coumarins and synthetic analogues for their therapeutic applicability. nih.gov
The journey from these natural compounds to targeted cancer therapeutics has been an evolutionary process of chemical modification and optimization. The initial isoflavone derivatives, often considered the first generation of benzopyran-based anticancer agents, included compounds like phenoxodiol. nih.govnih.gov While showing promise, these early agents were often hampered by suboptimal physicochemical properties, such as poor bioavailability, which limited their clinical advancement. researchgate.netresearchgate.net
This led to the development of second-generation compounds, like ME-344, a synthetic isoflavone derivative designed to overcome the limitations of its predecessors. nih.govnih.gov These newer agents featured modified structures intended to enhance their cytotoxic properties and metabolic stability. nih.govnih.gov The mechanisms of action for these early-generation compounds were varied, including the inhibition of DNA topoisomerase II and the disruption of mitochondrial energy production, leading to cancer cell death. nih.govgriffith.edu.au Each generation represented a step forward, building on the knowledge gained from the previous one and progressively refining the benzopyran scaffold to create more potent and selective anticancer agents. researchgate.netgriffith.edu.au This historical development has established benzopyran derivatives as a significant and fertile pharmacophore in oncology drug discovery. researchgate.netresearchgate.net
Cantrixil (TRX-E-002-1) as a Third-Generation Superbenzopyran
This compound (TRX-E-002-1) is a novel, potent, and selective third-generation superbenzopyran drug candidate being developed for the treatment of advanced cancers. nih.govinderes.dkamazonaws.com It represents a significant advancement in the chemical optimization of the benzopyran pharmacophore, which has yielded progressively more active molecules with each generation. researchgate.netgriffith.edu.au this compound is specifically the active enantiomer of a novel benzopyran molecule, a distinction that is critical to its enhanced activity. amazonaws.comresearchgate.net Preclinical studies have indicated that third-generation benzopyrans achieve a progressive increase in anti-cancer activity compared to earlier generations. griffith.edu.au
Structurally and functionally, this compound is distinct from its predecessors. While some second-generation analogues like ME-344 primarily target mitochondrial function, this compound has demonstrated a different primary mechanism of action. nih.govgriffith.edu.au Research indicates that this compound is a potent tubulin polymerization inhibitor, disrupting the microtubule networks within cancer cells. researchgate.netgriffith.edu.auinderes.dknasdaq.com This disruption leads to mitotic delay, ultimately resulting in either mitotic slippage or apoptosis (programmed cell death). researchgate.net
Furthermore, a key aspect of this compound's mechanism involves the modulation of specific cell signaling pathways. It has been shown to induce a c-Jun-dependent apoptotic pathway in ovarian cancer stem cells. researchgate.netmedchemexpress.com The treatment increases the levels of phosphorylated c-Jun, a component of the AP-1 transcription factor, which in turn results in caspase-mediated apoptosis. medchemexpress.commedchemexpress.com This targeted action against highly resistant cancer cell populations underscores its development as a next-generation therapeutic.
Conceptual Framework for Targeting Cancer Stem Cells (CSCs) in Oncology
The Cancer Stem Cell (CSC) model has emerged as a crucial conceptual framework in oncology, shifting the understanding of tumor biology. This model posits that tumors are hierarchically organized and contain a small subpopulation of cells, known as CSCs, which are the exclusive drivers of tumor initiation, progression, and recurrence. These cells are functionally defined by their capacity for self-renewal, which maintains the CSC pool, and differentiation, which gives rise to the bulk of non-tumorigenic cancer cells that constitute the tumor mass.
A central challenge in cancer therapy is the development of resistance to conventional treatments like chemotherapy and radiation. CSCs are believed to be a primary source of this resistance. They often exist in a relatively quiescent or slow-cycling state, making them less susceptible to therapies that target rapidly dividing cells. Furthermore, CSCs can possess enhanced DNA repair mechanisms and express high levels of efflux transporters that actively pump cytotoxic drugs out of the cell.
The persistence of CSCs after initial treatment is thought to be a major cause of cancer relapse. While conventional therapies may successfully shrink a tumor by eliminating the bulk of its cells, the resistant CSCs can survive and regenerate a new tumor, often with increased aggression and resistance. Therefore, the conceptual framework for targeting CSCs is based on the premise that for a cancer therapy to be truly curative, it must eradicate the CSC population. This has led to a paradigm shift in drug development, focusing on agents that can specifically target the unique biological properties and signaling pathways that govern CSC survival and function, a strategy that this compound is designed to fulfill. amazonaws.comresearchgate.net
Detailed Research Findings
Preclinical research has demonstrated this compound's broad cytotoxic activity across a range of cancer cell lines. Its potency is particularly notable in ovarian, prostate, and lung cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) often at sub-micromolar levels.
In a Phase I clinical study involving patients with recurrent or persistent ovarian, fallopian tube, or primary peritoneal cancer, this compound demonstrated promising anti-tumor activity. When administered as a monotherapy, it achieved a stable disease rate of 56% in evaluable patients. amazonaws.comresearchgate.net
The mechanism of action has been investigated in vitro, showing that this compound modulates key signaling proteins. In ovarian cancer stem cells, treatment with this compound at a concentration of 0.2 μM led to a time-dependent increase in phosphorylated c-Jun (p-c-Jun), a protein involved in triggering apoptosis, while levels of phosphorylated-ERK (p-ERK), a pro-survival protein, were reduced. medchemexpress.com
Properties
CAS No. |
2135511-22-5 |
|---|---|
Molecular Formula |
C24H24O6 |
Molecular Weight |
408.45 |
IUPAC Name |
(3R,4S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-8-methylchroman-7-ol |
InChI |
InChI=1S/C24H24O6/c1-13-19(26)9-8-17-22(14-4-6-16(25)7-5-14)18(12-30-24(13)17)15-10-20(28-2)23(27)21(11-15)29-3/h4-11,18,22,25-27H,12H2,1-3H3/t18-,22-/m0/s1 |
InChI Key |
JFVVPUGGRUGRBJ-AVRDEDQJSA-N |
SMILES |
CC1=C(O)C=CC2=C1OC[C@@H](C3=CC(OC)=C(O)C(OC)=C3)[C@H]2C4=CC=C(O)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cantrixil; TRX-E-002-1; TRXE-002-1; TRXE-0021; TRXE0021; |
Origin of Product |
United States |
Synthetic Chemistry and Structural Modification of Cantrixil and Analogues
Advanced Synthetic Routes to the 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazine Scaffold
The 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a core component of Cantrixil and its analogs. A novel synthetic pathway to this scaffold has been developed, demonstrating significant potential for creating new anticancer agents. mdpi.com
One established method involves a cascade hydrogenation and reductive amination in a one-pot reaction to generate various 1,4-benzoxazines. These intermediates then undergo a Buchwald-Hartwig cross-coupling reaction with substituted bromobenzenes to yield the final 4-aryl-substituted compounds. mdpi.comresearchgate.net
A detailed synthetic scheme is as follows:
The initial step involves the reduction of nitro groups of precursor molecules to amines using a palladium-on-carbon (Pd/C) catalyst. mdpi.com
This is followed by an intramolecular cyclization via the Mannich reaction, which results in the formation of the 1,4-benzoxazine ring. mdpi.com
The final N-arylation is achieved under modified Buchwald-Hartwig amination conditions, using an excess of substituted bromobenzene (B47551) to produce the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives in moderate yields. mdpi.com
Another efficient method for synthesizing 3,4-dihydro-1,4-benzoxazine derivatives with high enantio- and diastereospecificity involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols. This is followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org
Furthermore, chiral 3,4-dihydro-2H-1,4-benzoxazines can be synthesized through the enantioselective hydrogenation of 3-aryl-substituted-2H-1,4-benzoxazines using chiral cationic ruthenium catalysts. rsc.org
Strategies for Derivatization and Analog Development of Isoflavone-Inspired Compounds
This compound is a third-generation benzopyran, a class of compounds inspired by isoflavones. vivesto.com The development of this compound analogs leverages strategies traditionally used for isoflavone (B191592) derivatization to enhance their therapeutic properties. nih.govresearchgate.net
Molecular Hybridization and Functional Group Manipulation
Molecular hybridization is a key strategy in developing novel isoflavone analogs with improved anticancer activities. nih.govresearchgate.net This approach involves combining the isoflavone scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or enhanced effects. nih.gov For instance, isoflavones have been hybridized with podophyllotoxin, an anticancer lignan, and the alkaloid cytisine (B100878) to generate new derivatives. nih.gov
Functional group manipulation is another critical aspect of analog development. nih.govewadirect.com This involves the modification of the A-, B-, and C-rings of the isoflavone core structure through various chemical reactions. nih.govresearchgate.net These modifications can include:
Alkylation and Esterification: Introducing alkyl or ester groups at different positions, such as the 7-hydroxyl group of the isoflavone A-ring. nih.gov
Suzuki-Miyaura Coupling: This cross-coupling reaction is used to introduce aryl or other substituents to the isoflavone skeleton, enabling the synthesis of B-ring modified analogs. nih.govresearchgate.net
Glycosylation: The attachment of sugar moieties to the isoflavone core can significantly alter the compound's solubility and bioavailability, and in some cases, enhance its cytotoxic activity. researchgate.netnih.gov
These strategies allow for the systematic exploration of structure-activity relationships (SAR), as demonstrated in the development of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogs where the inclusion of hydroxyl groups on rings A and B, and a para-amino group on ring C, was found to enhance potency. mdpi.comresearchgate.net
Stereochemical Control and Chirality in Analog Synthesis
The synthesis of specific stereoisomers is crucial, as different enantiomers and diastereomers of a compound can exhibit distinct biological activities. This compound (TRX-E-002-1) itself is the active enantiomer of a novel third-generation benzopyran molecule. researchgate.net
Several strategies are employed to control stereochemistry during the synthesis of isoflavone-inspired analogs:
Asymmetric Hydrogenation: Chiral catalysts, such as those based on iridium and ruthenium, are used for the enantioselective hydrogenation of isoflavones and related precursors to produce chiral isoflavanones and other intermediates. rsc.orgresearchgate.net
Chiral Reagents and Auxiliaries: The use of chiral reagents can introduce a specific stereocenter, which can then direct the stereochemistry of subsequent reactions. For example, reacting a 4-hydroxy intermediate with a chiral reagent can covalently attach a chiral group at the C4-position, leading to the formation of a specific enantiomer. google.comgoogle.com
Organocatalysis: Chiral organocatalysts, such as thiourea (B124793) derivatives, can be used to achieve enantioselective cyclization reactions. rsc.org
The presence of a chiral center, for instance at the alpha position of a butanoyl chain attached to the benzoxazine (B1645224) ring, significantly influences the molecule's three-dimensional shape and its interactions with biological targets.
Methodologies for Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is fundamental for determining the precise structure of these complex molecules.
¹H NMR: Provides information about the number of different types of protons and their chemical environments. For 3,4-dihydro-2H-1,4-benzoxazine derivatives, characteristic signals include two doublets around 4.2 ppm for the diastereotopic methylene (B1212753) protons at C2 and a triplet near 5.0 ppm for the chiral proton at C3. mdpi.comvulcanchem.com
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of a molecule, which in turn allows for the determination of its elemental composition with high accuracy. This is a critical step in confirming the identity of a newly synthesized compound. mdpi.combeilstein-journals.org
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule. mdpi.com
The following table provides an example of the characterization data for a synthesized 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analog:
| Compound | Spectroscopic Data |
| 3,4-Diphenyl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine (5a) | ¹H NMR (400 MHz, DMSO-d₆): δ 7.37–7.26 (m, 6H), 7.27–7.16 (m, 3H), 7.12–7.03 (m, 1H), 6.87 (dd, J = 8.1, 1.6 Hz, 1H), 6.83–6.72 (m, 2H), 6.69 (td, J = 7.5, 1.6 Hz, 1H), 5.05 (t, J = 3.1 Hz, 1H), 4.48 (dd, J = 11.0, 3.3 Hz, 1H), 4.30 (dd, J = 11.0, 2.8 Hz, 1H). mdpi.comIR (neat): 2936, 2167, 1493 cm⁻¹. mdpi.com |
| 3-(2,4-Dimethylphenyl)-7-methoxy-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine (9b) | ¹H NMR (400 MHz, DMSO): δ 7.31–7.24 (m, 1H), 7.06–6.99 (m, 2H), 6.65–6.58 (m, 1H), 6.39–6.31 (m, 2H), 5.61 (t, J = 1.9 Hz, 1H), 4.48 (dt, J = 8.2, 2.4 Hz, 1H), 4.18 (ddd, J = 10.6, 2.9, 2.0 Hz, 1H), 3.74 (dd, J = 10.5, 8.3 Hz, 1H), 3.63 (s, 3H), 2.33 (s, 3H), 2.25 (s, 3H). mdpi.com¹³C NMR (101 MHz, DMSO): δ 151.64, 143.37, 136.30, 135.13, 134.64, 130.89, 128.96, 126.73, 126.70, 115.74, 106.70, 102.12, 69.19, 55.29, 49.24, 20.57, 18.66. mdpi.comHRMS (+ESI): Found m/z 270.14885, [M + H]⁺. mdpi.comIR (neat): 3348, 2872, 1504 cm⁻¹. mdpi.com |
Molecular and Cellular Mechanisms of Action of Cantrixil
Elucidation of Primary Molecular Targets and Binding Dynamics
The precise molecular target of Cantrixil is yet to be definitively confirmed. researchgate.netnih.govmdpi.comnih.gov However, preclinical evidence and in silico modeling have provided strong hypotheses regarding its primary interactions within cancer cells.
Hypothesis of Tumor-Associated NADH Oxidase (ENOX2) Inhibition
A leading hypothesis for this compound's mechanism of action is the inhibition of Tumor-Associated NADH Oxidase (ENOX2). kaziatherapeutics.comresearchgate.netclinicaltrials.govvivesto.com ENOX2 is a cell surface protein that is selectively expressed in cancer cells and is involved in the regulation of cell growth and proliferation. By inhibiting ENOX2, this compound is thought to disrupt the redox balance within cancer cells, leading to increased intracellular NADH levels. researchgate.net This disruption can trigger a cascade of events culminating in apoptotic cell death.
Proposed Role in Transmembrane Electron-Transport-Mediated Energy Production Disruption
This compound is also proposed to interfere with the transmembrane electron transport chain, a critical process for cellular energy production. kaziatherapeutics.comresearchgate.netvivesto.comprnewswire.com This disruption of energy metabolism in cancer cells further contributes to its cytotoxic effects. The interference with electron transport can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent mitochondrial depolarization, which are potent triggers for apoptosis. researchgate.netnih.gov
Status of Molecular Target Confirmation
While the inhibition of ENOX2 and disruption of transmembrane electron transport are strongly suggested, the definitive molecular target of this compound remains unconfirmed. researchgate.netnih.govmdpi.comnih.govclinicaltrials.gov Ongoing research, including a Phase I clinical trial, aims to further elucidate the precise binding dynamics and confirm the primary molecular targets of this compound. kaziatherapeutics.commdpi.comnih.gov Preliminary analyses from these studies suggest that this compound may induce cancer stem cell death, warranting further investigation into its mechanism. nih.govmdpi.comnih.gov
Induction of Apoptotic Pathways
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through multiple pathways, demonstrating its robust anti-cancer activity. researchgate.netspringermedizin.de
Caspase-Dependent and Caspase-Independent Apoptosis
Preclinical studies have demonstrated that this compound can trigger both caspase-dependent and caspase-independent apoptotic pathways. kaziatherapeutics.comresearchgate.netnih.govclinicaltrials.gov The caspase-dependent pathway involves the activation of a family of cysteine proteases called caspases, which are central executioners of apoptosis. This compound has been observed to increase the activity of caspase-3/7 and caspase-9. medchemexpress.com The ability to induce apoptosis through caspase-independent mechanisms provides a potential advantage in overcoming resistance to conventional chemotherapies that primarily rely on caspase activation. mdpi.com
Modulation of Proapoptotic and Anti-Apoptotic Factor Expression
This compound's induction of apoptosis is further mediated by its ability to modulate the expression of key regulatory proteins. researchgate.net It has been observed to upregulate pro-apoptotic factors, which promote cell death. researchgate.netnih.govclinicaltrials.gov At the same time, it can also influence anti-apoptotic factors that typically protect cells from apoptosis.
Table 1: Modulation of Apoptotic Factors by this compound
| Factor | Type | Effect of this compound | Reference |
|---|---|---|---|
| Bax | Pro-apoptotic | Upregulation | researchgate.netnih.govclinicaltrials.gov |
| Bid | Pro-apoptotic | Upregulation | researchgate.netnih.govclinicaltrials.gov |
| XIAP | Anti-apoptotic | Upregulation/Degradation | researchgate.netnih.govclinicaltrials.gov |
Bax and Bid: this compound has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and Bid. researchgate.netnih.govclinicaltrials.gov These proteins play a crucial role in the intrinsic apoptotic pathway by promoting the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. aging-us.comoncotarget.com
XIAP (X-chromosome-linked inhibitor of apoptosis protein): The role of this compound in modulating XIAP appears complex. Some studies suggest an upregulation of XIAP, which might seem counterintuitive. researchgate.netnih.govclinicaltrials.gov However, it is also proposed that the inhibition of ENOX2 by compounds similar to this compound can lead to the accumulation of ceramide, which in turn triggers the degradation of XIAP, thereby promoting caspase-mediated apoptosis. researchgate.net
Role of Oxidative Stress Pathways and Mitochondrial Depolarization
Preclinical investigations into the mechanism of action for this compound suggest its activity involves the induction of apoptotic cell death through pathways linked to oxidative stress and mitochondrial dysfunction. nih.govresearchgate.netresearchgate.net The activation of oxidative stress pathways is associated with mitochondrial depolarization, a key event in the intrinsic pathway of apoptosis. nih.govresearchgate.net This is supported by observations that this compound treatment leads to the upregulation of several pro-apoptotic factors. nih.govresearchgate.net
Detailed research findings indicate that this compound's mechanism may trigger both caspase-dependent and caspase-independent apoptosis. researchgate.netresearchgate.net The process is thought to involve disruptions to energy production mediated by transmembrane electron transport and potentially the tumor-associated NADH oxidase (ENOX2). nih.govresearchgate.net The engagement of these pathways culminates in programmed cell death, highlighting a multi-faceted approach to its anti-cancer activity.
Further evidence for the induction of apoptosis is the observed increase in levels of phosphorylated c-Jun, a component of the AP-1 transcription factor complex often associated with stress responses and apoptosis. medchemexpress.com This elevation, combined with the upregulation of pro-apoptotic proteins, points towards a mechanism that leverages cellular stress responses to initiate cell death. nih.govresearchgate.netresearchgate.net
Table 1: Pro-Apoptotic Factors Upregulated by this compound
| Factor | Role in Apoptosis | Source |
|---|---|---|
| Bax | Promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. | nih.gov, researchgate.net, researchgate.net |
| bid | A BH3-only protein that can activate Bax and Bak, linking the extrinsic and intrinsic apoptosis pathways. | nih.gov, researchgate.net, researchgate.net |
| XIAP (X-chromosome-linked inhibitor of apoptosis protein) | Upregulation can be a cellular response, though its inhibition is typically pro-apoptotic. This compound's effect suggests a complex regulatory role. | nih.gov, researchgate.net, researchgate.net |
| phospho-c-Jun | A key component of the JNK signaling pathway, which is activated by stress stimuli and can lead to apoptosis. | nih.gov, researchgate.net, medchemexpress.com |
Impact on Tubulin Polymerization and Cellular Processes
This compound is identified as a potent inhibitor of tubulin polymerization. vivesto.comnasdaq.commfn.se This is a primary molecular basis for its anti-cancer activity. researchgate.net As a third-generation benzopyran, its active molecule, TRX-E-002-1, directly interferes with the dynamics of microtubules, which are essential for several cellular processes, most notably mitotic spindle formation and cell division. researchgate.netmfn.se
The mechanism of inhibition involves this compound binding to the colchicine (B1669291) binding site on tubulin. vivesto.com This interference prevents the assembly of tubulin monomers into microtubules, leading to mitotic arrest. vivesto.comgurufocus.com In vitro cell-free assays have demonstrated that this compound (TRX-E-002-1) inhibits tubulin polymerization more effectively than the control compound, Nocodazole. researchgate.net
The disruption of microtubule dynamics has significant consequences for cancer cells. Time-lapse microscopy studies have revealed that treatment with third-generation benzopyran compounds like this compound causes significant delays in mitosis. researchgate.net This disruption ultimately results in one of two fates for the cell: mitotic slippage, where the cell exits mitosis without proper chromosome segregation, or apoptosis, a form of programmed cell death. researchgate.net This action is particularly effective against rapidly dividing cancer cells.
Table 2: Research Findings on this compound's Effect on Tubulin
| Finding | Method | Outcome | Source |
|---|---|---|---|
| Potent Tubulin Polymerization Inhibitor | In vitro and in vivo studies | This compound (TRX-E-002-1) was determined to be a potent inhibitor of tubulin polymerization, forming the basis of its anti-cancer activity. | researchgate.net |
| Binding Site | Mechanistic studies | Binds to the colchicine binding site on tubulin, directly inhibiting polymerization. | vivesto.com |
| Cellular Consequence | Time-lapse microscopy | Causes mitotic delays in treated cells, leading to either mitotic slippage or apoptosis. | researchgate.net |
| Comparative Potency | Cell-free polymerization assay | TRX-E-002-1 inhibits tubulin polymerization more potently than the control agent, Nocodazole. | researchgate.net |
Cellular Pharmacodynamics: Uptake, Intracellular Distribution, and Metabolism in Preclinical Models
Preclinical studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound have confirmed that the compound possesses suitable physicochemical properties for continued development. vivesto.comnasdaq.comvivesto.com These studies provide foundational knowledge about how the drug behaves in biological systems.
In a phase I clinical study involving intraperitoneal administration, this compound exhibited a multiexponential pharmacokinetic profile. nih.gov This was characterized by a rapid initial increase in its concentration in the systemic circulation, which was followed by a more gradual elimination phase. nih.gov Peak plasma concentrations were typically reached between 0.3 and 6 hours after the dose was administered. nih.gov The concentration levels progressively declined, falling to less than 10% of the maximum concentration by 24 hours post-dosing, and minimal drug accumulation was observed with weekly dosing. nih.gov
In vitro experiments using ovarian cancer stem cells (CSCs) have provided insights into its cellular activity. These studies showed that a short exposure to a high concentration of this compound (2.45 μM) was optimal for preventing the recovery of these cancer stem cells. nih.gov Furthermore, this compound has demonstrated potent cytotoxic effects at low doses across various hematological cancer cell lines in preclinical evaluations. vivesto.comvivesto.com
Table 3: Summary of Preclinical Pharmacodynamic Findings for this compound
| Parameter | Model/Study Type | Observation | Source |
|---|---|---|---|
| Physicochemical Properties | Preclinical ADME studies | Confirmed to have suitable properties for drug development. | vivesto.com, vivesto.com, nasdaq.com |
| Systemic Pharmacokinetics | Phase I Study (Intraperitoneal Admin.) | Multiexponential profile: rapid increase in plasma concentration, followed by slower elimination. | nih.gov |
| Peak Plasma Time (Tmax) | Phase I Study (Intraperitone"al Admin.) | 0.3 to 6 hours post-administration. | nih.gov |
| Systemic Clearance | Phase I Study (Intraperitoneal Admin.) | Plasma concentrations drop to <10% of Cmax by 24 hours; minimal accumulation. | nih.gov |
| Cellular Efficacy | In vitro Ovarian CSC model | Short exposure to high concentration (2.45 μM) was optimal to prevent CSC recovery. | nih.gov |
Preclinical Efficacy and Biological Activity of Cantrixil
In Vitro Cytotoxicity and Selectivity Profiles Across Cancer Cell Lines
Cantrixil has shown potent activity against epithelial ovarian cancer (EOC) stem cells. biospace.com In vitro studies identified its ability to induce apoptosis (cell death) in a library of patient-derived EOC stem cells, with reported IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 130 to 250 nM. biospace.comprnewswire.com The compound is specifically cytotoxic against chemoresistant CD44+/MyD88+ ovarian CSC clones. researchgate.net
Research has indicated that the mechanism of action involves the activation of the pro-death JNK pathway while simultaneously down-regulating the MAPK pro-survival pathway. biospace.comprnewswire.com This dual effect is believed to be key to its efficiency in killing the highly chemo-resistant ovarian CSCs. prnewswire.com Further studies have shown that short-term exposure to a high concentration of this compound (2.45 μM) was most effective in preventing the recovery of ovarian CSCs. nih.govresearchgate.net The compound induces c-Jun-dependent apoptosis in these stem cells. researchgate.net This targeting of CSCs is considered crucial, as this cell population is thought to drive tumor recurrence and resistance to conventional chemotherapy. kaziatherapeutics.com
| Cell Type | Finding | Effective Concentration | Source |
|---|---|---|---|
| Patient-Derived Epithelial Ovarian Cancer (EOC) Stem Cells | Induction of apoptosis | IC50: 130 - 250 nM | biospace.comprnewswire.com |
| Chemoresistant CD44+/MyD88+ Ovarian CSCs | Potent cytotoxicity | Not specified | researchgate.net |
| Ovarian CSCs | Optimal prevention of cell recovery | 2.45 μM (short exposure) | nih.govresearchgate.net |
In addition to its efficacy against CSCs, this compound is also a potent killer of chemosensitive ovarian cancer cells. nih.gov It has demonstrated cytotoxicity against chemosensitive CD44-/MyD88- ovarian cancer cell lines. researchgate.net Specific in vitro studies have shown broad cytotoxic activity against various ovarian cancer cell lines with low IC50 values. medchemexpress.com
| Cell Line | Finding | Effective Concentration (IC50) | Source |
|---|---|---|---|
| SK-OV-3 | Cytotoxic activity | 0.023 - 0.065 μM | medchemexpress.com |
| JAM | Cytotoxic activity | 0.023 - 0.065 μM | medchemexpress.com |
| OVCAR-3 | Cytotoxic activity | 0.023 - 0.065 μM | medchemexpress.com |
| Chemosensitive CD44-/MyD88- Ovarian Cancer Cells | Potent cytotoxicity | Not specified | researchgate.net |
The preclinical investigation of this compound has extended to hematological malignancies. vivesto.com Positive results have been obtained, showing strong cytotoxic effects at low doses in cell lines derived from patients with both untreated and relapse/refractory hematological cancers. vivesto.comvivesto.com These cancers include leukemia, non-Hodgkin lymphoma, and multiple myeloma. vivesto.comvivesto.com This activity supports the continued development of this compound for blood cancer indications. vivesto.com
This compound has demonstrated a potent and broad anti-cancer activity against a variety of cancer phenotypes. medchemexpress.com Studies have documented its cytotoxic activity against prostate cancer cells, with IC50 values for the DU145, PC3, and C4-2B cell lines ranging from 0.014 to 0.096 μM. medchemexpress.com Its activity in pancreatic cancer cell lines has been noted as more variable. medchemexpress.com
| Cancer Type | Cell Lines | Effective Concentration (IC50) | Source |
|---|---|---|---|
| Prostate Cancer | DU145, PC3, C4-2B | 0.014 - 0.096 μM | medchemexpress.com |
| Pancreatic Cancer | Various | Activity is variable | medchemexpress.com |
| Hematological Cancers (Leukemia, Lymphoma, Myeloma) | Patient-derived | Strong cytotoxic effects at low doses | vivesto.comvivesto.com |
The potential for this compound to work in conjunction with existing cancer therapies has been explored in preclinical settings. In vitro data from studies on hematological cancer cell lines show clear positive effects when this compound is combined with other anti-cancer drugs. finansavisen.nofirstwordpharma.com These results suggest a potential synergistic activity that could enhance treatment efficacy. vivesto.comfinansavisen.no The ability of this compound to sensitize cancer cells to standard chemotherapy is a key area of its development, with the goal of improving survival outcomes. nih.govvivesto.com
Activity in Pancreatic, Breast, and Prostate Cancer Cell Lines
In Vivo Efficacy in Established Animal Models of Cancer
The promising in vitro results for this compound have been supported by in vivo studies in clinically relevant animal models. In a particularly stringent mouse model of recurrent ovarian cancer, where human ovarian cancer stem cells are injected into the peritoneal cavity, this compound demonstrated remarkable efficacy. biospace.com Following an initial treatment period with the standard chemotherapy agent paclitaxel (B517696), switching to daily intraperitoneal this compound treatment effectively prevented tumor recurrence by 95%. biospace.comprnewswire.com In a model of primary ovarian disease, this compound administered as a monotherapy significantly reduced the terminal tumor burden by over 90%. prnewswire.com
More recently, positive preclinical efficacy data were obtained in an animal model of hematological cancer. vivesto.com1stoncology.com For the first time in an in vivo setting for this indication, this compound was shown to reduce tumor growth and increase survival times in a well-established mouse model. vivesto.com These findings are crucial from a regulatory perspective and bolster the rationale for advancing this compound toward clinical trials for hematological cancers. vivesto.com
| Animal Model | Treatment Setting | Key Finding | Source |
|---|---|---|---|
| Mouse Model of Recurrent Ovarian Cancer | Following paclitaxel treatment | Prevented tumor recurrence by 95% | biospace.comprnewswire.com |
| Mouse Model of Primary Ovarian Cancer | Monotherapy | Reduced terminal tumor burden by >90% | prnewswire.com |
| Mouse Model of Hematological Cancer | Monotherapy | Reduced tumor growth and increased survival times | vivesto.com |
Murine Models of Ovarian Carcinomatosis
This compound has demonstrated significant anti-tumor effects in mouse models of ovarian cancer. clinicaltrials.gov In a highly aggressive and clinically relevant murine model of chemo-resistant ovarian cancer, intraperitoneal (IP) administration of this compound led to a remarkable 95% reduction in tumor recurrence. biospace.com This potent effect highlights its potential to overcome the challenge of chemo-resistance, a major hurdle in ovarian cancer treatment. biospace.com
Further preclinical investigations in a murine ovarian cancer model showed that this compound monotherapy significantly reduced carcinomatosis. nih.govresearchgate.net When combined with the standard chemotherapy agent cisplatin (B142131) and administered intraperitoneally, this compound was able to attenuate tumor kinetics, thereby delaying tumor recurrence following paclitaxel therapy. researchgate.netkaziatherapeutics.com These findings suggest that this compound may not only be effective on its own but could also enhance the efficacy of existing chemotherapy regimens. kaziatherapeutics.com The ability of this compound to re-sensitize tumors to paclitaxel has been a consistent observation in these preclinical models. kaziatherapeutics.com
The rationale for intraperitoneal administration is to maximize the local concentration of the drug within the peritoneal cavity, where ovarian cancer often spreads, thereby enhancing its direct contact with cancer cells and overcoming limitations of intravenous bioavailability. biospace.comnih.gov Preclinical pharmacokinetic studies have supported this approach, showing that IP administration of this compound results in higher tissue concentrations in key organs, including the ovaries, compared to plasma concentrations. mdpi.com
A key aspect of this compound's preclinical promise is its activity against ovarian cancer stem cells (CSCs). kaziatherapeutics.comnih.gov These cells are thought to drive tumor recurrence and resistance to therapy. kaziatherapeutics.com In vitro experiments using ovarian CSCs indicated that a short exposure to a high concentration of this compound was effective in preventing their recovery. nih.govresearchgate.net This ability to target the root of cancer recurrence is a significant factor in its development. kaziatherapeutics.com
Interactive Data Table: Preclinical Efficacy of this compound in Ovarian Cancer Models
| Model Type | Key Finding | Reference |
| Murine model of chemo-resistant ovarian cancer | 95% reduction in tumor recurrence with IP this compound. biospace.com | biospace.com |
| Murine ovarian cancer model | Significant reduction in carcinomatosis with monotherapy. nih.govresearchgate.net | nih.govresearchgate.net |
| Murine ovarian cancer model (combination therapy) | Attenuated tumor kinetics and delayed recurrence when combined with cisplatin and paclitaxel. researchgate.netkaziatherapeutics.com | researchgate.netkaziatherapeutics.com |
| In vitro ovarian cancer stem cells | Short, high-concentration exposure prevented CSC recovery. nih.govresearchgate.net | nih.govresearchgate.net |
Preclinical Efficacy in Hematological and Bladder Cancer Models
Building on its promising results in ovarian cancer, the preclinical investigation of this compound has been extended to other cancer types with high unmet medical needs, including hematological and bladder cancers. vivesto.com
In the context of hematological malignancies, this compound has shown potent cytotoxic effects at low doses in various cell lines derived from patients with both untreated and relapsed/refractory cancers, such as leukemia, non-Hodgkin lymphoma, and multiple myeloma. vivesto.commfn.se Recent preclinical data from 2024 has further substantiated these findings, demonstrating clear positive effects when this compound is used in combination with other anti-cancer drugs in hematological cancer cell lines. nasdaq.comm2pharma.comvivesto.com These results are guiding the design of upcoming in vivo studies in animal models of hematological cancer. nasdaq.com A significant milestone was achieved with positive results in a mouse model of hematological cancer, where the treatment was well-tolerated. vivesto.com1stoncology.com
The development focus for this compound has increasingly shifted towards hematological cancers and bladder cancer, indications that may require different routes of administration not previously explored. vivesto.com For bladder cancer, the potential for local administration is being investigated. vivesto.com Preclinical studies for both bladder and blood cancer are ongoing to further establish the efficacy and safety profile of this compound before advancing to clinical trials. vivesto.commfn.se Initial data has confirmed that this compound possesses suitable physicochemical properties for continued development in these indications. vivesto.com
Interactive Data Table: Preclinical Findings for this compound in Hematological and Bladder Cancer
| Cancer Type | Model/System | Key Finding | Reference |
| Hematological Cancers | Patient-derived cell lines (Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma) | Strong cytotoxic effects at low doses. vivesto.commfn.se | vivesto.commfn.se |
| Hematological Cancers | In vitro cell lines (combination studies) | Clear positive effects in combination with other anti-cancer drugs. nasdaq.comm2pharma.comvivesto.com | nasdaq.comm2pharma.comvivesto.com |
| Hematological Cancers | Mouse model | Well-tolerated and showed positive results. vivesto.com1stoncology.com | vivesto.com1stoncology.com |
| Bladder Cancer | Preclinical development | Suitable physicochemical properties for continued development. vivesto.com | vivesto.com |
Pharmacodynamic Biomarker Assessment in Animal Tissues
Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing molecular evidence of a drug's effect on its target within an organism. cancer.gov The assessment of these biomarkers in preclinical animal models helps to establish a drug's mechanism of action and informs the design of clinical trials. cancer.govnih.gov
For this compound, preclinical studies have included the evaluation of PD biomarkers to understand its biological activity. nih.gov While the precise molecular target of this compound is still under investigation, preclinical evidence suggests it induces apoptosis (programmed cell death) through various pathways. mdpi.commedchemexpress.com One proposed mechanism involves the upregulation of pro-apoptotic factors and the activation of stress pathways associated with mitochondrial depolarization. mdpi.com
A key area of investigation has been the impact of this compound on cancer stem cells. nih.gov Preliminary analysis of stem cell markers in preclinical models suggests that this compound may induce the death of ovarian cancer stem cells. nih.govmdpi.com This is a critical finding, as these cells are believed to be a primary driver of disease recurrence. mdpi.com
In the context of DNA damage, a common mechanism of action for many cancer therapies, the phosphorylation of the histone protein H2AX (to form γH2AX) is a widely used biomarker. nih.govaging-us.com The presence of γH2AX indicates the formation of DNA double-strand breaks, a level of damage that can trigger cell death. nih.gov Studies have shown that this compound induces caspase-mediated apoptosis in ovarian cancer cells, a process that can be linked to DNA damage responses. medchemexpress.com The evaluation of γH2AX and other DNA damage response markers like pS343-Nbs1 and Rad51 in animal tissues following this compound treatment can provide a quantitative measure of its target engagement and cytotoxic effect. nih.gov
The use of such PD biomarkers in preclinical animal models is crucial for establishing a clear link between drug administration, target effect, and the ultimate anti-tumor response, paving the way for informed decisions in clinical development. cancer.gov
Structure Activity Relationship Sar and Rational Design of Cantrixil Analogues
Identification of Essential Pharmacophoric Features in Benzopyran Scaffolds
The benzopyran ring system is a privileged scaffold in medicinal chemistry, forming the core of many biologically active natural and synthetic compounds. ijbpas.com For benzopyran-based anticancer agents like Cantrixil, specific pharmacophoric features are essential for their cytotoxic effects. A pharmacophore is the specific arrangement of molecular features necessary for a drug to interact with its biological target.
Impact of Aromatic Substitutions and Functional Group Modifications on Biological Potency
The biological potency of this compound analogues is highly sensitive to substitutions and modifications on the aromatic rings of the benzopyran scaffold. researchgate.netmdpi.com A ligand-based design strategy has enabled the generation of detailed SARs for various libraries of these super-benzopyran (SBP) compounds, defining the key structural requirements for enhanced activity. nih.gov
Successive rounds of chemical modification across three generations of benzopyran molecules have resulted in a progressive increase in anti-cancer activity. researchgate.net This enhancement is directly linked to specific functional group modifications:
Hydroxylation: The addition of hydroxyl groups on rings A and B has been shown to be advantageous for biological activity. researchgate.netresearchgate.net
Amino Substitution: A para-amino group on the C-ring has been identified as a critical substitution for improving potency against various cancer cell lines. mdpi.comresearchgate.net Specifically, in a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogues, a compound featuring a 4-NH2 group on ring C showed significant improvement in the inhibition of MDA-MB-231 and PC-3 cancer cell lines. mdpi.com
Heterocycle Substitution: The nature of the heterocyclic ring itself can greatly influence anti-tumor activity and selectivity against different cancer cell lines. wjahr.com
These findings underscore the importance of targeted modifications to the aromatic and heterocyclic components of the scaffold to modulate and enhance biological potency.
Computational Approaches to SAR and Drug Design for this compound Derivatives
The rational design of this compound and its derivatives has been guided by a ligand-based design strategy. nih.gov This approach focuses on the structure of known active molecules (ligands) to develop new compounds, even without detailed knowledge of the biological target's structure. nih.gov This has allowed for the creation of detailed structure-activity relationships for the super-benzopyran libraries. nih.gov
Computational tools are integral to modern drug design, enabling the prediction of how a molecule will behave in the body. For analogues structurally similar to this compound, computational studies such as the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are employed. mdpi.comgazi.edu.tr For instance, online software like SwissADME has been used to calculate physicochemical parameters and assess whether compounds adhere to guidelines like Lipinski's rule of five, which helps predict a drug's oral bioavailability. mdpi.com
These in silico methods, which also include molecular docking and toxicity prediction, allow researchers to screen virtual libraries of compounds and prioritize the synthesis of derivatives with the most promising profiles. gazi.edu.trmdpi.com This accelerates the discovery process and helps in the development of future lead candidates against cancer by providing guidance on which modifications are most likely to result in improved toxicity and selectivity profiles. mdpi.comresearchgate.net
Comparison of Antiproliferative Activities of this compound with Structurally Similar Benzopyran Analogues
The potency of this compound (TRX-E-002-1) has been evaluated against numerous cancer cell lines and compared with other structurally related benzopyran and benzoxazine (B1645224) analogues. These comparative studies highlight the superior activity of this compound, a third-generation benzopyran, which demonstrates a 1- to 2-log-fold increase in anticancer potency compared to earlier generations. researchgate.net
This compound exhibits broad cytotoxic activity, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) often in the nanomolar range. nih.govmedchemexpress.com For example, against ovarian, prostate, and lung cancer cells, IC₅₀ values are frequently at or below 0.1 μM. nih.govmedchemexpress.com
The table below presents the antiproliferative activity of this compound compared to other benzopyran and structurally similar analogues across various cancer cell lines.
| Compound | PC-3 (Prostate) | MIA PaCa-2 (Pancreas) | U-87 MG (Glioblastoma) | OVCAR-3 (Ovarian) | MDA-MB-231 (Breast) | A549 (Lung) |
|---|---|---|---|---|---|---|
| This compound (TRX-E-002-1) | 0.096 mdpi.comresearchgate.net | 3.72 mdpi.comresearchgate.net | 0.205 mdpi.comresearchgate.net | 0.023 wjahr.com | - | 0.058 medchemexpress.com |
| Benzoxazine Analogue (14f) | 9.71 mdpi.com | 9.58 mdpi.com | 16.2 mdpi.com | - | 12.9 mdpi.com | - |
| Benzopyran-isoxazole (5a) | 17.84 nih.gov | - | - | - | 5.6 nih.gov | - |
| Benzopyran-isoxazole (5c) | 12.92 nih.gov | - | - | - | 11.03 nih.gov | - |
| Isoflavone (B191592) Quinone (39) | - | - | - | - | 1.62 researchgate.net | - |
This data clearly shows that while several analogues exhibit potent anticancer activity, this compound consistently demonstrates superior or comparable potency, particularly against prostate and glioblastoma cell lines, when compared to the tested analogues. mdpi.comresearchgate.net
Mechanisms of Cancer Drug Resistance and Cantrixil S Role
Characterization of Resistance Pathways in Preclinical Cancer Models
The development of resistance to conventional chemotherapies is a primary obstacle in the successful treatment of many cancers. This phenomenon is frequently attributed to the existence of cancer stem cells (CSCs), a subpopulation of tumor cells with inherent drug resistance that can survive treatment and lead to cancer recurrence. biospace.comprnewswire.com These recurrent tumors are often populated with a new generation of chemoresistant cells. biospace.comprnewswire.com
In preclinical models of ovarian cancer, this process has been replicated to study the efficacy of new drug candidates. biospace.comprnewswire.com These models have demonstrated that after an initial response to standard chemotherapies like paclitaxel (B517696), tumors can quickly resume rapid growth despite continued treatment, mirroring the clinical scenario of recurrent disease. prnewswire.com The molecular underpinnings of this resistance are complex, but preclinical studies with Cantrixil have pointed to the involvement of specific signaling pathways. For instance, cell death induced by TRX-E-002-1, the active component of this compound, has been linked to the activation of the pro-apoptotic JNK pathway and the simultaneous downregulation of the pro-survival MAPK pathway by inhibiting p-ERK signaling. biospace.comprnewswire.com Furthermore, this compound has shown potent cytotoxic activity against chemoresistant CD44+/MyD88+ ovarian CSC clones. nih.govresearchgate.net While the precise molecular target of this compound is still under investigation, it is thought to involve the disruption of transmembrane electron transport-mediated energy production and potentially the tumor-associated NADH oxidase (ENOX2). researchgate.net
This compound's Potential in Overcoming Acquired and Intrinsic Chemoresistance
This compound has shown significant promise in its ability to combat both intrinsic and acquired chemoresistance in various preclinical settings. A key aspect of its activity is its effectiveness against cancer stem cells, which are widely believed to drive tumor recurrence and resistance. kaziatherapeutics.com
In vitro studies have consistently demonstrated this compound's potent cytotoxic effects at low doses in cell lines derived from patients with both untreated and relapsed/refractory hematological cancers, such as leukemia, non-Hodgkin lymphoma, and multiple myeloma. finansavisen.nomfn.se This suggests an ability to overcome the inherent resistance present in these advanced and difficult-to-treat malignancies.
Furthermore, preclinical research in ovarian cancer models has provided compelling evidence of this compound's ability to tackle acquired resistance. In a highly stringent model of recurrent, drug-resistant ovarian cancer, intraperitoneal administration of this compound effectively prevented tumor recurrence by 95%. biospace.comprnewswire.com This was observed in a model where tumors had become resistant to paclitaxel. biospace.comprnewswire.com The ability of this compound to inhibit tumor growth was significant, reducing the terminal tumor burden by over 90% when used as a monotherapy in a primary disease model. prnewswire.com These findings highlight this compound's potential as a breakthrough treatment for cancers that have developed resistance to standard therapies. biospace.comprnewswire.com
A Phase I clinical study in patients with advanced ovarian cancer, many of whom had platinum-resistant or refractory disease, further supports this potential. nih.gov Preliminary analysis from this study suggested that this compound may induce the death of ovarian cancer stem cells and sensitize these resistant cells to standard chemotherapy. nih.govnih.gov
Synergistic Interactions with Conventional Chemotherapies to Abrogate Resistance in Preclinical Settings
A critical aspect of this compound's developmental strategy is its use in combination with existing chemotherapeutic agents to enhance efficacy and overcome resistance. nasdaq.com Preclinical studies have yielded positive results in this area, demonstrating clear synergistic effects.
Recent in vitro data from 2024 and 2025 has shown that this compound, when combined with other anti-cancer drugs, produces positive effects in various hematological cancer cell lines. vivesto.comnasdaq.comvivesto.com This is significant because most new cancer therapies are developed and ultimately used as part of a combination regimen. nasdaq.com These findings are crucial for determining appropriate dosing and treatment schedules for future clinical trials. nasdaq.comvivesto.com
The potential to re-sensitize resistant tumors to conventional chemotherapy is a key finding from preclinical and early clinical research. For example, in a Phase I study, a patient with paclitaxel-resistant ovarian cancer achieved a partial response when this compound was administered in combination with paclitaxel, suggesting a reversal of resistance. kaziatherapeutics.com This clinical observation is consistent with preclinical data from mouse models of ovarian cancer, which also demonstrated this compound's ability to restore sensitivity to paclitaxel. kaziatherapeutics.com
The table below summarizes key preclinical findings on this compound's synergistic effects.
| Cancer Model | Combination Agent | Key Finding | Reference |
| Hematological Cancer Cell Lines | Other anti-cancer drugs | Clear positive effects in combination. | vivesto.comnasdaq.com |
| Ovarian Cancer (mouse model) | Paclitaxel | Demonstrated ability to re-sensitize tumors to paclitaxel. | kaziatherapeutics.com |
| Ovarian Cancer (Phase I study) | Paclitaxel | A patient with paclitaxel-resistant disease achieved a partial response when this compound was added. | kaziatherapeutics.com |
These synergistic interactions underscore the potential of this compound to not only act as a potent anti-cancer agent on its own but also to enhance the effectiveness of established chemotherapies, thereby offering a new strategy to combat drug resistance in challenging cancer types. nasdaq.comvivesto.com
Advanced Research Methodologies Applied in Cantrixil Investigations
Application of Omics Technologies for Target Confirmation and Pathway Elucidation
The precise molecular target of Cantrixil is still under investigation, making the application of "omics" technologies crucial for confirming its biological targets and understanding the pathways it modulates. nih.govresearchgate.net These high-throughput methods allow for a comprehensive analysis of the molecular landscape of cancer cells upon treatment with the compound. creative-proteomics.commdpi.com
Proteomics , the large-scale study of proteins, is a key approach. creative-proteomics.com By comparing the proteome of this compound-treated cancer cells to untreated cells, researchers can identify proteins that are differentially expressed or modified. This can reveal not only the direct targets of the drug but also the downstream effects on various signaling pathways. creative-proteomics.com Techniques like quantitative mass spectrometry can provide a detailed "fingerprint" of the drug's interaction with the cellular machinery, helping to de-risk its development by identifying potential off-target effects. biognosys.com
Transcriptomics , which analyzes the complete set of RNA transcripts, offers another layer of insight. creative-proteomics.com By examining changes in gene expression following this compound treatment, scientists can identify which cellular pathways are activated or inhibited. mdpi.com For instance, studies have shown that this compound induces apoptosis through the c-Jun N-terminal kinase (JNK) pathway, a finding likely supported by transcriptomic data showing the upregulation of genes involved in this process. medchemexpress.com Integrating transcriptomic data with proteomic data can provide a more holistic view of the drug's mechanism, connecting changes in gene expression to alterations in protein levels and functions. frontiersin.org
Table 1: Omics Technologies in this compound Research
| Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| Proteomics | Identification of protein expression changes post-treatment. | Direct drug targets, off-target effects, pathway modulation. creative-proteomics.combiognosys.com |
| Transcriptomics | Analysis of gene expression alterations. | Identification of activated/inhibited signaling pathways, understanding of cellular response. mdpi.comcancer.gov |
| Integrative Multi-Omics | Combined analysis of proteomic and transcriptomic data. | Comprehensive understanding of drug mechanism, linking gene expression to protein function. frontiersin.orgbioconductor.org |
Advanced Imaging Techniques for Spatiotemporal Analysis of Compound Effects in Preclinical Models
To understand how this compound affects tumors within a living organism, researchers employ advanced imaging techniques in preclinical models. combatcancerandaging.nloatext.com These methods allow for the non-invasive, real-time visualization of cellular and molecular processes, providing critical information on the drug's efficacy and mechanism of action in a more complex biological environment. oatext.com
Techniques such as multiphoton microscopy can provide high-resolution images deep within living tissues, enabling the observation of individual cancer cell behavior and their response to this compound over time. oatext.com This is particularly important for studying the compound's effect on cancer stem cells within the tumor microenvironment. kaziatherapeutics.com Furthermore, modalities like positron emission tomography (PET) and magnetic resonance imaging (MRI) can be used to track the biodistribution of this compound and assess its impact on tumor metabolism and growth. thno.orgcrukcambridgecentre.org.uk The integration of these advanced imaging approaches provides a dynamic picture of the drug's activity, from the subcellular level to the whole organism. consensus.app
High-Throughput Screening Approaches for Novel Benzopyran Analogues
This compound belongs to the benzopyran class of compounds, a structural motif that has shown significant promise in anticancer drug discovery. rsc.orgwgtn.ac.nz To identify even more potent and selective drug candidates, researchers utilize high-throughput screening (HTS) . This automated process allows for the rapid testing of large libraries of benzopyran analogues against various cancer cell lines. wgtn.ac.nzkoreascience.kr
HTS assays can be designed to measure a variety of cellular responses, such as cell viability, apoptosis, or the inhibition of specific enzymes. nih.gov For example, a screen of a benzopyran library led to the identification of a compound that was particularly effective at inhibiting the growth of lung carcinoma cells. wgtn.ac.nz By systematically modifying the benzopyran scaffold and evaluating the activity of the resulting analogues, chemists can establish structure-activity relationships (SARs). This knowledge guides the rational design of new compounds with improved therapeutic properties, such as enhanced potency and reduced toxicity. researchgate.net
Table 2: High-Throughput Screening in Benzopyran Drug Discovery
| Screening Parameter | Purpose | Example Finding |
|---|---|---|
| Cell Viability | To identify compounds that kill cancer cells. | Discovery of benzopyran analogues with potent cytotoxicity against various cancer cell lines. nih.gov |
| Reporter Gene Activation | To find compounds that modulate specific signaling pathways. | Identification of benzopyrans that target the hypoxia-inducible factor-1 (HIF-1) pathway. wgtn.ac.nz |
| Enzyme Inhibition | To discover compounds that block the activity of key cancer-related enzymes. | Identification of benzopyran derivatives with protein kinase inhibitory activity. nih.gov |
Development of Clinically Validated Methods and Readouts for Cancer Stem Cell Targeting in Preclinical Models
A key feature of this compound is its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for therapy resistance and disease recurrence. kaziatherapeutics.comvivesto.com Investigating this activity requires specialized preclinical models and validated methods to accurately assess the drug's impact on this elusive cell population. oncotarget.com
The "gold standard" for identifying CSCs is their ability to initiate tumors in immunodeficient mice. oncotarget.com Therefore, preclinical studies with this compound involve transplanting human tumor cells into mice and then treating them with the compound to see if it can prevent or delay tumor formation and recurrence. researchgate.net In addition to these in vivo assays, researchers use in vitro methods like the mammosphere assay , which assesses the ability of single cells to form spherical colonies, a characteristic of stem cells. oncotarget.com
Furthermore, the identification of specific cell surface markers associated with CSCs, such as CD44, allows for their isolation and characterization. researchgate.netoncotarget.com The development of therapies targeting these markers is an active area of research. nih.govmdpi.com The clinical trial of this compound is significant as it is one of the few to investigate a drug with dual activity against both cancer stem cells and the bulk tumor population, and it is expected to contribute to the development of clinically validated methods for evaluating CSC-targeting therapies in the future. kaziatherapeutics.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound (TRX-E-002-1) |
| Me-344 |
| Trilexium (TRX-E-009-1) |
| Cisplatin (B142131) |
| Paclitaxel (B517696) |
| Carboplatin |
| 8-quinolinol |
| Niclosamide |
| Laninamivir octanoate |
Translational Perspectives and Future Research Directions for Cantrixil
Expanding Preclinical Indications and Therapeutic Niches (e.g., Bladder Cancer, Hematological Cancers)
Initial clinical development of Cantrixil focused on ovarian cancer. biospace.com However, recent strategic shifts have pivoted its preclinical exploration towards other malignancies with high unmet medical needs, most notably bladder cancer and various hematological cancers. nasdaq.comallaaktier.se This redirection is based on emerging preclinical data that highlights the compound's potential in these new therapeutic areas.
Vivesto, the company developing this compound, has explicitly stated its intention to focus on bladder and blood cancer to maximize the drug candidate's commercial potential. nasdaq.comvivesto.com Preclinical studies have demonstrated that this compound exhibits strong cytotoxic effects at low doses in cell lines derived from patients with hematological cancers. nasdaq.commfn.se These positive results have been observed in both untreated and relapse/refractory hematological cancer cell lines, including leukemia, non-Hodgkin lymphoma, and multiple myeloma. vivesto.com
Recent preclinical data from 2024-2025 further supports the development of this compound for hematological cancers. vivesto.com In vitro studies have shown clear positive effects when this compound is used in combination with other anti-cancer drugs in hematological cancer cell lines. nasdaq.comvivesto.com This is a crucial finding, as most new cancer therapies are developed and used as part of combination regimens. nasdaq.com Animal models of hematological cancer have also yielded positive results, demonstrating reduced tumor growth and improved survival, which supports further development toward clinical trials. vivesto.com
The development for bladder cancer is also a key part of the current strategy, although specific preclinical data for this indication is less detailed in the public domain compared to hematological cancers. nasdaq.comvivesto.com The rationale is driven by the significant unmet medical need in this patient population. nasdaq.com The preclinical data package for this compound is being expanded to support these new indications, which may require different routes of administration than previously studied. vivesto.com
| Model/Study Type | Key Findings | Significance | Source |
|---|---|---|---|
| In Vitro Hematological Cancer Cell Lines | Strong cytotoxic effects at low doses. vivesto.commfn.se | Demonstrates potent single-agent activity. | vivesto.commfn.se |
| In Vitro Combination Studies | Clear positive effects in combination with other anti-cancer drugs. nasdaq.comvivesto.com | Provides rationale for use in combination therapies, a common clinical approach. nasdaq.com | nasdaq.comvivesto.com |
| Animal Models (Hematological Cancer) | Reduced tumor growth and improved survival. vivesto.com | Shows in vivo efficacy, supporting advancement towards human trials. | vivesto.com |
Elucidating Undiscovered Biological Activities and Targets
This compound is a third-generation benzopyran derivative, with the active molecule being TRX-E-002-1. biospace.comvivesto.com While its anticancer activity is well-documented in preclinical models, its precise molecular target and full mechanism of action have not been completely confirmed. appliedclinicaltrialsonline.comnih.govresearchgate.net
Current research suggests that this compound's mechanism involves the induction of apoptotic cell death through both caspase-dependent and caspase-independent pathways. researchgate.net One proposed mechanism involves the activation of c-Jun and downregulation of pERK. appliedclinicaltrialsonline.com Preclinical studies also point to its activity as a potent tubulin polymerization inhibitor, which disrupts the formation of microtubules essential for cell division. nasdaq.commfn.se
A significant aspect of this compound's biological activity is its ability to target the entire spectrum of cancer cells, including the resilient sub-population of tumor-initiating cells, often referred to as cancer stem cells. biospace.comvivesto.com These cells are believed to be responsible for chemotherapy resistance and disease relapse, making them a critical therapeutic target. biospace.comresearchgate.net Preliminary analyses from a Phase I study in ovarian cancer suggested that this compound might induce the death of ovarian cancer stem cells and sensitize them to standard chemotherapy. nih.gov
Further research has suggested potential involvement with tumor-associated NADH oxidase (ENOX2) and disruptions to transmembrane electron transport, leading to increased oxidative stress and mitochondrial depolarization. researchgate.net However, these proposed targets and pathways require more definitive validation to fully elucidate the compound's complex mechanism of action. nih.gov
Methodological Advancements for Comprehensive Preclinical Characterization
The preclinical characterization of this compound has employed a range of established and advanced methodologies to build a comprehensive profile of the drug candidate. Standard in vitro studies using cancer cell lines have been fundamental in demonstrating its cytotoxic effects and its efficacy in combination with other drugs. nasdaq.com These have been complemented by in vivo animal models, which have been crucial for evaluating efficacy in a systemic biological context, showing outcomes like reduced tumor growth and improved survival. vivesto.com
To build a more robust data package for regulatory consideration, especially for the new indications of bladder and hematological cancers, developers have utilized Absorption, Distribution, Metabolism, and Excretion (ADME) and secondary pharmacology studies. vivesto.com These investigations have confirmed that this compound possesses suitable physicochemical properties and an acceptable safety profile with minimal off-target effects, which are critical for continued development. vivesto.com
Looking forward, the field is increasingly adopting more clinically relevant preclinical models to improve the predictive power of non-clinical research. mdpi.com Methodologies such as patient-derived organoids (PDOs) and patient-derived xenografts (PDX) are becoming essential tools. mdpi.comhuborganoids.nl These models, derived directly from patient tumors, can more accurately reflect the complexity and heterogeneity of human cancers. mdpi.comarvojournals.org The use of such a preclinical platform, which retains the histological and genomic features of the original tumor, allows for more reliable screening of drug candidates and can help identify those with the highest potential for successful clinical translation. arvojournals.org For a compound like this compound, which is encapsulated in a cyclodextrin, understanding its interaction within a complex tumor microenvironment, as offered by these advanced models, is particularly important. appliedclinicaltrialsonline.commdpi.com
Challenges and Opportunities in the Preclinical to Clinical Translation Pipeline
The transition of any anticancer agent from preclinical discovery to clinical application is fraught with challenges, and this compound is no exception. A major hurdle is the inherent difficulty in translating findings from preclinical models, whether cell lines or animals, to human patients. mdpi.comnih.gov Preclinical models, even advanced ones like PDX models, cannot fully replicate the complex interplay of the human tumor microenvironment and immune system. mdpi.comnih.gov For carrier-mediated agents like this compound, which is formulated with cyclodextrin, a thorough understanding of the nano-bio interface and its influence on the drug's functionality and efficacy is a significant challenge that requires ongoing study. vivesto.comresearchgate.net
Furthermore, achieving adequate and uniform delivery of a drug to all parts of a solid tumor is a persistent difficulty in oncology drug development. researchgate.net Variations in blood supply, extracellular matrix density, and pressure within the tumor can hinder nanoparticle accumulation in certain areas, potentially limiting therapeutic efficacy. researchgate.net
Despite these challenges, this compound presents considerable opportunities. Its development is focused on cancers with high unmet medical needs, such as difficult-to-treat hematological malignancies and bladder cancer. nasdaq.commfn.se The potent preclinical activity observed, both as a monotherapy and in combination with other anticancer drugs, suggests it could become a valuable component of future treatment regimens. nasdaq.comvivesto.com The ability of this compound to target chemotherapy-resistant cancer stem cells is a significant opportunity, as this could potentially lead to more durable responses and reduced rates of disease recurrence. biospace.comnih.gov
To bolster its position, the developers are actively strengthening this compound's intellectual property portfolio by filing new patents covering its use in treating hematological cancers. mfn.sevivesto.com This strategic focus, combined with promising preclinical data and a clear development pathway in niche indications, provides a solid foundation for navigating the challenges of the clinical translation pipeline. mfn.sevivesto.com
Q & A
Q. How can researchers evaluate the apoptotic mechanism of Cantrixil in ovarian cancer models?
this compound induces apoptosis via caspase activation and modulation of c-Jun/ERK signaling pathways. To assess this:
- Measure caspase-3/7 and caspase-9 activity using fluorometric assays at 16–24 hours post-treatment .
- Quantify phosphorylated c-Jun (p-c-Jun) and phosphorylated ERK (p-ERK) via Western blotting or ELISA, particularly at 0.2 μM concentration .
- Use flow cytometry to confirm apoptosis (e.g., Annexin V/PI staining) in ovarian cancer stem cells (OCSCs) .
Q. What experimental models are most relevant for studying this compound’s anticancer activity?
Q. What pharmacokinetic parameters should guide this compound dosing in preclinical studies?
Key parameters from Sprague-Dawley rats:
- Half-life (T1/2) : 2.5 hours.
- Cmax : 8355 ng/mL.
- AUC0-∞ : 40,600 ng·h/mL .
- For sustained exposure, administer via IP injection daily due to short T1/2 .
Advanced Research Questions
Q. How to address contradictions in this compound’s efficacy across cancer types (e.g., ovarian vs. pancreatic)?
| Cancer Type | IC50 (μM) | Key Resistance Factors |
|---|---|---|
| Ovarian | 0.014–0.096 | Low CYP450 inhibition |
| Pancreatic | Variable | High CYP3A4 activity |
| Glioblastoma | Inconsistent | Blood-brain barrier |
- Analyze tumor-specific cytochrome P450 (CYP) expression profiles , as this compound inhibits CYP2C8, CYP3A4, and CYP1A2 (IC50: 1.5–75 μM) .
- Evaluate drug penetration in glioblastoma using microdialysis or mass spectrometry .
Q. What methodological considerations apply to studying this compound in combination therapies?
- Synergy screens : Test with platinum agents (e.g., cisplatin) or taxanes (e.g., paclitaxel) in OCSCs, monitoring caspase activation and p-c-Jun .
- Dose optimization : Use sub-IC50 this compound concentrations (e.g., 0.05 μM) to avoid masking combinatorial effects .
- Drug interaction risks : Prioritize CYP2C9 substrates (e.g., paclitaxel) due to this compound’s inhibition potential .
Q. How does this compound’s inhibition of CYP450 enzymes impact preclinical study design?
- Screen co-administered drugs for CYP2C8, CYP3A4, and CYP1A2 metabolism using human hepatic microsomes .
- Adjust dosing intervals to mitigate competition (e.g., stagger this compound and paclitaxel by 4–6 hours) .
- Monitor for toxicity in murine models when combining with CYP2C9-dependent therapies .
Q. How to reconcile discrepancies between preclinical and clinical data (e.g., Phase I efficacy vs. preclinical tumor reduction)?
- Preclinical : 50–72% tumor weight reduction in mice .
- Clinical : 19% response rate (1 complete, 2 partial responses) in Phase I .
- Investigate OCSC enrichment in recurrent tumors using flow cytometry (CD44+/MyD88+ markers) .
- Optimize IP dosing schedules to mimic preclinical regimens (e.g., weekly 5 mg/kg in humans vs. daily 100 mg/kg in mice) .
Q. What assays best demonstrate this compound’s efficacy against chemotherapy-resistant cancer stem cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
